FR-229934
Overview
Description
FR-229934 is a small molecule inhibitor of Type 5 cyclic nucleotide phosphodiesterases. It was developed by Astellas Pharma Inc. for the treatment of erectile dysfunction and pulmonary arterial hypertension . The compound has a molecular formula of C21H23Cl2N3O3S and a molecular weight of 468.40 g/mol .
Preparation Methods
The synthesis of FR-229934 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are documented in patent WO2019130052A1 . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
FR-229934 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings and other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
FR-229934 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors.
Biology: The compound is used to investigate the role of Type 5 cyclic nucleotide phosphodiesterases in various biological processes.
Industry: It is used in the development of new drugs targeting phosphodiesterases and related pathways.
Mechanism of Action
FR-229934 exerts its effects by inhibiting Type 5 cyclic nucleotide phosphodiesterases. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn causes relaxation of smooth muscle cells and vasodilation . The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of cyclic guanosine monophosphate.
Comparison with Similar Compounds
FR-229934 is compared with other phosphodiesterase inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds inhibit Type 5 cyclic nucleotide phosphodiesterases, this compound has unique structural features that may offer distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:
- Sildenafil
- Tadalafil
- Vardenafil
These compounds share a common mechanism of action but differ in their chemical structures and specific clinical applications.
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-2-methyl-N-pentylsulfonylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)16-7-9-19-20(12-16)26(14(2)24-19)13-15-6-8-17(22)18(23)11-15/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXVZAXTUBLQJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799841-02-4 | |
Record name | FR-229934 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799841024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FR-229934 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99G2WZ2U4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.